molecular formula C8H8N2O B6609060 3-[(3H-diazirin-3-yl)methyl]phenol CAS No. 2866356-02-5

3-[(3H-diazirin-3-yl)methyl]phenol

Cat. No.: B6609060
CAS No.: 2866356-02-5
M. Wt: 148.16 g/mol
InChI Key: GOTBERPVVOTAAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3H-diazirin-3-yl)methyl]phenol is a chemical compound that has garnered significant interest in scientific research due to its unique structure and reactivity. This compound contains a diazirine group, which is a three-membered ring consisting of one carbon and two nitrogen atoms. The presence of the diazirine group makes it a valuable tool in various applications, particularly in photolabeling and crosslinking studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3H-diazirin-3-yl)methyl]phenol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(3H-diazirin-3-yl)methyl]phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Photolysis: UV light (around 360 nm) is commonly used to induce photolysis.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Photolysis: The major products are carbene insertion products, which can vary depending on the substrate.

    Substitution: The major products are substituted phenols.

Scientific Research Applications

3-[(3H-diazirin-3-yl)methyl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(3H-diazirin-3-yl)methyl]phenol primarily involves the formation of a reactive carbene intermediate upon UV irradiation. This carbene can insert into various bonds, forming covalent linkages with nearby molecules. This property makes it an effective tool for studying molecular interactions and mapping binding sites .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3H-diazirin-3-yl)methyl]phenol
  • 3-(3-Methyl-3H-diazirin-3-yl)-N-(3-(triethoxysilyl)propyl)propanamide

Uniqueness

3-[(3H-diazirin-3-yl)methyl]phenol is unique due to its specific structure, which combines a diazirine group with a phenolic hydroxyl group. This combination allows for versatile reactivity and makes it particularly useful in photolabeling and crosslinking studies .

Properties

IUPAC Name

3-(3H-diazirin-3-ylmethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-7-3-1-2-6(4-7)5-8-9-10-8/h1-4,8,11H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTBERPVVOTAAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CC2N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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